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8-Phenyl-3,7-dihydropurine-6-thione

Cat. No.: B14002038
CAS No.: 3298-76-8
M. Wt: 228.28 g/mol
InChI Key: HDZBMCOWYLRKDG-UHFFFAOYSA-N
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Description

Contextualization of Purine (B94841) Analogues in Chemical Biology

Purine analogues are a class of synthetic compounds that structurally mimic endogenous purines, such as adenine (B156593) and guanine (B1146940). This structural similarity allows them to function as antimetabolites, interfering with the synthesis and function of nucleic acids. nih.gov By competing with natural purines, these analogues can inhibit enzymes crucial for DNA and RNA synthesis or be incorporated directly into these macromolecules, ultimately disrupting cellular processes. nih.govwikipedia.org

This mechanism of action has established purine analogues as a cornerstone in pharmacology. Thiopurines, a subclass characterized by the substitution of an oxygen atom with sulfur, are prominent examples. Compounds like 6-mercaptopurine (B1684380) and thioguanine have long been utilized in the treatment of acute leukemias and as immunosuppressive agents. nih.govnih.gov The biological activities of purine analogues are diverse, extending to antiviral, antifungal, and antitumor effects. nih.govnih.gov More recently, research has highlighted their potential as potent inhibitors of protein kinases, which are key regulators of cellular function and are often dysregulated in diseases like cancer. nih.gov

Significance of Thione Moiety in Heterocyclic Systems

The presence of a thione (C=S) group within a heterocyclic ring system is of great chemical and biological importance. This functional group significantly influences the electronic properties and reactivity of the molecule. A key feature of heterocyclic thiones is their capacity for thione-thiol tautomerism, where the compound can exist in equilibrium between the thione form (containing a C=S double bond) and a thiol form (containing an S-H single bond). nih.gov This tautomeric balance can be critical for biological activity, as each form may exhibit different binding affinities for biological targets. nih.gov

The sulfur atom in the thione moiety is an effective donor group, enabling these compounds to act as versatile ligands in coordination chemistry. nih.gov They readily form stable complexes with various metal ions, and in many cases, these resulting metal complexes exhibit enhanced biological activities, including potent antibacterial and antitumor properties, compared to the free thione ligands. nih.gov Pyrimidine-2-thione derivatives, for instance, are known to possess a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net

Overview of Research Trajectories for 8-Phenyl-3,7-dihydropurine-6-thione

While direct research on this compound is not extensively documented in public literature, a clear research trajectory can be inferred from studies on closely related analogues. The scientific investigation of such a novel compound would logically proceed through synthesis followed by systematic biological evaluation, focusing on established targets for purine derivatives.

Synthetic Pathways: The synthesis of 6-mercaptopurine often involves the treatment of a 6-chloropurine (B14466) intermediate with a sulfur source. youtube.com Similarly, the introduction of an 8-phenyl group onto a purine core has been successfully achieved through metal-catalyzed cross-coupling reactions. medchemexpress.com A plausible synthetic strategy for this compound would therefore likely involve a multi-step process combining these established methods.

Biological Evaluation as Enzyme Inhibitors: A primary research trajectory would be the assessment of its potential as an enzyme inhibitor, a common characteristic of purine analogues.

Kinase Inhibition: Research on 2,9-disubstituted 8-phenylthio-9H-purines has shown them to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.gov This suggests that the 8-phenylpurine scaffold is a promising starting point for developing kinase inhibitors.

Topoisomerase Inhibition: Studies have identified S6-substituted analogues of thioguanine as catalytic inhibitors of human topoisomerase II, an enzyme essential for managing DNA topology during replication. nih.gov This highlights a distinct and important mechanistic pathway to investigate for novel purine thiones.

The table below outlines potential research activities based on these trajectories.

Table 1: Potential Research Trajectories for this compound
Research Phase Specific Activity Rationale Based on Analogue Studies
Chemical Synthesis Development of a multi-step synthetic route. Combine established methods for 6-thione and 8-phenyl group introduction. youtube.commedchemexpress.com
Structural Characterization Full spectroscopic analysis (NMR, MS, IR) and X-ray crystallography. To confirm structure and understand solid-state conformation.
Biological Evaluation Kinase inhibition screening (e.g., EGFR, Src kinases). 8-phenylthio-purines show potent EGFR inhibition. nih.gov
Topoisomerase II inhibition assays. S6-substituted thioguanines are known topoisomerase II inhibitors. nih.gov
In vitro anticancer cell proliferation assays. A logical follow-up to positive enzyme inhibition results. nih.gov

Current Gaps in Fundamental Understanding of this compound Research

The most significant gap in the current understanding of this compound is the scarcity of dedicated scientific literature. Foundational data for this specific molecule appears to be largely absent from public research databases.

Key areas requiring investigation include:

Definitive Synthesis and Characterization: There is no published, optimized, and high-yield synthesis route specifically for this compound. Consequently, fundamental data such as its melting point, spectroscopic signatures (¹H-NMR, ¹³C-NMR), and mass spectrometry data are not available.

Physicochemical Properties: Basic properties like solubility, pKa, and crystal structure have not been determined. This information is essential for understanding its behavior in biological systems and for any future formulation development.

Systematic Biological Profiling: The compound has not been systematically screened against a broad range of biological targets. While inferences can be drawn from related structures, its actual inhibitory profile against kinases, topoisomerases, and other enzymes remains unknown. Its potential as an antiproliferative or immunosuppressive agent has not been formally evaluated.

Closing these knowledge gaps through foundational chemical synthesis and broad biological screening is a necessary first step to determine if this compound holds the therapeutic promise suggested by its chemical structure and the activities of its close analogues.

The table below summarizes the biological activities of several key purine analogues discussed in this article.

Table 2: Biological Activities of Selected Purine Analogues
Compound/Analogue Class Biological Activity/Target Reference
6-Mercaptopurine Antimetabolite; inhibits nucleic acid synthesis; antileukemic. nih.govnih.gov
Thioguanine Antimetabolite; incorporates into DNA; antileukemic. nih.govnih.gov
8-Phenylthio-9H-purines EGFR Kinase Inhibitor; anticancer. nih.gov
S6-Substituted Thioguanine (NSC35866) Catalytic Topoisomerase II Inhibitor. nih.gov
Phenylpyrazolopyrimidines Tyrosine Kinase Inhibitors (e.g., Src). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4S B14002038 8-Phenyl-3,7-dihydropurine-6-thione CAS No. 3298-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3298-76-8

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

8-phenyl-3,7-dihydropurine-6-thione

InChI

InChI=1S/C11H8N4S/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

HDZBMCOWYLRKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=CN3

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 8 Phenyl 3,7 Dihydropurine 6 Thione

Retrosynthetic Analysis of the 8-Phenyl-3,7-dihydropurine-6-thione Scaffold

A logical retrosynthetic disconnection of the this compound molecule points towards two primary building blocks: a 4,5-diaminopyrimidine (B145471) derivative and a source for the C8-phenyl group. The purine (B94841) ring system is a fused heterocycle, consisting of a pyrimidine (B1678525) ring and an imidazole (B134444) ring. The most common and historically significant approach for constructing the purine skeleton is the Traube purine synthesis. easycdmo.comresearchgate.netscribd.com This strategy involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon.

Following this logic, the C8-phenyl group can be introduced by using a benzoyl derivative or benzaldehyde (B42025). Therefore, a key disconnection breaks the N1-C8 and N7-C8 bonds of the imidazole ring portion of the purine. This leads back to 4,5-diamino-pyrimidine-6-thione as the pyrimidine precursor and a suitable benzoyl derivative (e.g., benzoyl chloride, benzoic acid) or benzaldehyde as the source of the C8-phenyl group.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Disconnection of this compound

graph TD
    A[this compound] --> B{Disconnection at Imidazole Ring};
    B --> C[4,5-Diamino-pyrimidine-6-thione];
    B --> D[Benzaldehyde or Benzoic Acid derivative];

This retrosynthetic analysis forms the basis for the primary synthetic strategies employed in the preparation of 8-phenyl-substituted purine-6-thiones.

Established Synthetic Routes to this compound

The construction of the 8-phenylpurine scaffold can be achieved through both multi-step and one-pot synthetic approaches, primarily based on the Traube purine synthesis.

A common multi-step approach involves the initial synthesis of a substituted 4,5-diaminopyrimidine followed by cyclization with a benzoyl derivative. A representative synthesis is the reaction of 4,5-diamino-6-mercaptopyrimidine with benzaldehyde.

A specific example for a closely related compound, 8-phenyl-2-mercapto-6-oxopurine, involves the reaction of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with benzaldehyde in a mixture of DMF and acetic acid under reflux conditions. easycdmo.com This reaction proceeds via an initial condensation of the aldehyde with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to form the purine ring. A similar strategy can be envisioned for the synthesis of this compound starting from 4,5-diamino-pyrimidine-6-thione.

Table 1: Example of a Multi-Step Synthesis for a Related 8-Phenylpurine Derivative

Starting MaterialReagentSolventConditionsProductYieldReference
4,5-diamino-6-hydroxy-2-mercaptopyrimidineBenzaldehydeDMF/Acetic AcidReflux, 3h8-Phenyl-2-mercapto-hypoxanthine39% easycdmo.com

This method, while established, may require purification of intermediates and can sometimes result in modest yields.

To improve efficiency and reduce the number of synthetic steps, one-pot methodologies are highly desirable. In the context of purine synthesis, a one-pot reaction could involve the in-situ formation of the 4,5-diaminopyrimidine followed by its cyclization. While specific one-pot syntheses for this compound are not extensively reported, the general principle of one-pot purine synthesis is well-documented for related structures. nih.gov For instance, a one-pot, three-component reaction could potentially be developed by combining a suitable pyrimidine precursor, an aminating agent, and benzaldehyde or a derivative under conditions that promote sequential condensation and cyclization.

Novel Synthetic Methodologies and Chemical Transformations

Recent advancements in organic synthesis have focused on the development of more efficient, sustainable, and versatile methods for the preparation of heterocyclic compounds, including purine derivatives.

The use of catalysts can significantly enhance the efficiency of purine synthesis by lowering reaction temperatures, reducing reaction times, and improving yields. While specific catalytic methods for the synthesis of this compound are not prominently featured in the literature, related syntheses of substituted purines have benefited from catalytic approaches. For example, the cyclization step in the Traube synthesis can be facilitated by acid or base catalysis. The use of p-toluenesulfonic acid (p-TsOH) has been reported to promote the cyclization of a diaminopyrimidine with a benzaldehyde derivative to form an 8-phenylpurine. nih.gov

Table 2: Catalytic Conditions in Related Purine Synthesis

CatalystReaction TypeSubstratesProduct TypeReference
p-Toluenesulfonic acid (p-TsOH)Cyclization5-Amino-4,6-dichloropyrimidine derivative and Benzaldehyde derivative8-Phenylpurine derivative nih.gov

The exploration of novel catalysts, including metal-based and organocatalysts, holds promise for the development of more efficient synthetic routes to this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of purine derivatives, this can be achieved through the use of less hazardous solvents, development of solvent-free reaction conditions, and employment of reusable catalysts.

For the synthesis of related pyrimidine and purine structures, several green chemistry approaches have been investigated. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of greener solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethanol (B145695) or water is a key goal.

Catalytic reactions: As mentioned earlier, catalysts can reduce energy consumption and waste generation.

While specific green chemistry protocols for the synthesis of this compound are yet to be widely published, the general trends in the field suggest that future synthetic developments will likely incorporate these principles to create more sustainable and efficient manufacturing processes.

Purification and Isolation Techniques for this compound

The isolation of this compound in a highly pure form is paramount for its subsequent use. The purification process typically involves a combination of techniques tailored to the physicochemical properties of the compound and the nature of the impurities generated during its synthesis.

Recrystallization: This is a fundamental and widely used technique for the purification of crude this compound. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For purine derivatives, a variety of solvents are often explored. While specific data for this compound is not extensively published, related purine compounds are often recrystallized from polar solvents like ethanol, methanol, or aqueous mixtures of these alcohols. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The efficiency of recrystallization can be influenced by the cooling rate and the presence of seed crystals.

Chromatographic Methods: Column chromatography is another powerful tool for the purification of this compound, particularly for removing impurities with similar solubility characteristics.

Silica (B1680970) Gel Chromatography: This is a common method where the crude product is loaded onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column. The separation is based on the differential adsorption of the compound and impurities onto the silica gel. For purine derivatives, a gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or methanol), is employed to elute the desired compound. For instance, in the synthesis of related 2-aminoaryl quinoxalines, purification using medium pressure chromatography with a mixture of ethyl acetate and petroleum ether has been reported. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase. For purine analogs, reversed-phase columns (like C18) are frequently used, with a mobile phase typically consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The detection is usually carried out using a UV detector.

The selection of the appropriate purification technique or a combination thereof depends on the scale of the synthesis and the required purity of the final product.

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its practical application, moving from a laboratory curiosity to a readily available compound.

Reaction Conditions: Temperature, reaction time, and the nature of the solvent can significantly impact the yield. For the synthesis of related heterocyclic compounds, precise temperature control is often critical. For instance, in some reactions, maintaining a low temperature (e.g., -60 °C) has been shown to improve selectivity and yield.

Stoichiometry of Reactants: The molar ratio of the starting materials is a key parameter. A systematic variation of the reactant ratios is often necessary to determine the optimal stoichiometry that maximizes the formation of the desired product while minimizing side reactions.

Catalyst and Reagents: The choice of catalyst and other reagents plays a pivotal role. In many organic syntheses, the catalyst can dramatically influence the reaction rate and selectivity. For example, in related syntheses, the use of specific catalysts like pyridine-N-oxides has been explored to enhance the efficiency of certain transformations.

A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the multidimensional parameter space and identify the optimal conditions for maximizing the yield.

Scalability Considerations: Translating a laboratory-scale synthesis to a larger, industrial scale presents a unique set of challenges.

Heat Transfer: Reactions that are easily managed in small flasks can become difficult to control on a larger scale due to changes in the surface-area-to-volume ratio, which affects heat transfer. Exothermic or endothermic reactions require careful engineering of the reactor to maintain the optimal temperature profile.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. What works in a small stirred flask may not be directly scalable, and different types of agitators and reactor designs may be necessary.

Work-up and Purification: The methods used for purification at the lab scale may not be practical or economical for large-scale production. For instance, while column chromatography is excellent for small quantities, it can be cumbersome and expensive for kilograms of material. Alternative purification methods like large-scale recrystallization or precipitation might be more feasible.

Safety and Environmental Concerns: The use of hazardous reagents or solvents needs to be carefully evaluated for large-scale production. The process should be designed to minimize risks and environmental impact, which may involve substituting hazardous materials with safer alternatives.

The development of a scalable synthesis for this compound requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and process safety.

Advanced Structural Characterization and Spectroscopic Elucidation of 8 Phenyl 3,7 Dihydropurine 6 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Forms of 8-Phenyl-3,7-dihydropurine-6-thione

NMR spectroscopy is a cornerstone for the structural elucidation of this compound. Crucially, this compound exists as a mixture of tautomers in solution, primarily involving the migration of protons between the nitrogen atoms of the purine (B94841) ring and the thione group. The two main forms of tautomerism are the thione-thiol equilibrium (C=S vs. C-SH) and the annular tautomerism involving protonation at the N(7)-H versus the N(9)-H position of the purine ring. Studies on the parent compound, 6-mercaptopurine (B1684380), indicate that the thione form (C=S) and the N(7)-H/N(9)-H tautomers are predominant in solutions like DMSO-d6. researchgate.netepa.govresearchgate.net The presence of the C8-phenyl group influences the electronic distribution within the purine ring, but the fundamental tautomeric possibilities remain. The observed NMR spectra are therefore a weighted average of these co-existing forms, or show distinct signals if the exchange rate is slow on the NMR timescale.

The chemical shifts in both ¹H and ¹³C NMR spectra are assigned based on established data for purine scaffolds and phenyl-substituted heterocycles. rsc.orgnih.gov The protons on the phenyl group typically appear as multiplets in the aromatic region (δ 7.5-8.5 ppm). The purine ring protons, specifically H-2, are expected to resonate downfield due to the electron-withdrawing nature of the heterocyclic system. The N-H protons of the purine ring exhibit broad signals, often in the δ 13-14 ppm range, characteristic of acidic protons involved in hydrogen bonding and tautomeric exchange.

In the ¹³C NMR spectrum, the C=S carbon (C-6) is highly deshielded, with an expected chemical shift above δ 170 ppm. Carbons of the phenyl ring and the purine core resonate in the aromatic region (δ 120-160 ppm). The specific assignments are confirmed using two-dimensional NMR techniques.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2 ~8.4 -
C-2 - ~145.0
C-4 - ~148.5
C-5 - ~125.0
C-6 - ~175.0 (C=S)
N(7)-H / N(9)-H ~13.5 (broad) -
C-8 - ~155.0
Phenyl C-1' - ~130.0
Phenyl H-2'/H-6' ~8.2-8.4 (m) ~129.0
Phenyl H-3'/H-5' ~7.5-7.7 (m) ~129.5

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the phenyl ring (H-2'/H-3', H-3'/H-4', etc.), confirming the phenyl substitution pattern. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of carbon signals for all protonated carbons, such as C-2 of the purine ring and all the CH groups of the phenyl ring. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. researchgate.net Key HMBC correlations would include:

Correlations from the phenyl protons (H-2'/H-6') to the C-8 of the purine ring, confirming the attachment point of the phenyl group.

Correlations from the purine H-2 proton to carbons C-4 and C-6, helping to solidify the assignments within the purine core.

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₈N₄S) is approximately 228.27 g/mol .

Upon electron ionization (EI-MS), the molecule is expected to produce a prominent molecular ion peak (M⁺˙). The fragmentation pathways would likely involve characteristic losses from the purine and phenyl rings. Common fragmentation patterns for purine derivatives include the sequential loss of HCN molecules. The bond between the purine C-8 and the phenyl ring is also susceptible to cleavage, leading to ions corresponding to the phenyl cation ([C₆H₅]⁺) and the purine-thione fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (charge-to-mass ratio) Proposed Fragment Identity
228 [M]⁺˙ (Molecular Ion)
201 [M - HCN]⁺˙
151 [M - C₆H₅]⁺

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. For C₁₁H₈N₄S, the calculated monoisotopic mass is 228.0497 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition of the molecule, distinguishing it from other potential compounds with the same nominal mass. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. acs.orgsci-hub.se

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the purine ring, indicative of the N(7)-H or N(9)-H tautomers.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on both the phenyl and purine rings. epa.gov

C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region arise from the C=C and C=N stretching vibrations within the conjugated purine and phenyl ring systems.

C=S Stretching: The thione group (C=S) typically shows a stretching band in the region of 1100-1250 cm⁻¹. This band can sometimes be weak or coupled with other vibrations.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3400 (broad) N-H Stretch Purine Ring N-H
3030-3100 (sharp) C-H Stretch Aromatic C-H (Phenyl & Purine)
1450-1650 C=C and C=N Stretch Aromatic Rings
1100-1250 C=S Stretch Thione

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of the molecule. The conjugated system, comprising the purine core and the phenyl ring, gives rise to characteristic electronic transitions. The spectra of purine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. nih.govacs.org The presence of the thione group and the phenyl substituent influences the position and intensity of these absorption maxima (λₘₐₓ). In comparison to the parent 6-mercaptopurine, the extended conjugation with the 8-phenyl group is expected to cause a bathochromic (red) shift in the absorption bands. The spectrum would likely display multiple peaks between 250 and 350 nm, reflecting the complex electronic environment of the fused heterocyclic system.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound

The solid-state structure of 9-Methyl-8-phenyl-6-thiopurine Hemihydrate has been determined by single-crystal X-ray diffraction, offering critical insights into its molecular geometry and packing. The crystals are reported to be monoclinic, belonging to the C2/c space group. researchgate.net The unit cell parameters for this hemihydrate are detailed in the table below.

Crystal Data for 9-Methyl-8-phenyl-6-thiopurine Hemihydrate
Formula (C₁₂H₁₀N₄S)·0.5H₂O
Molecular Weight 251.31
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.046(5)
b (Å) 7.071(2)
c (Å) 21.784(4)
β (°) 104.79(2)
Volume (ų) 2389(1)
Z 8
Calculated Density (g cm⁻³) 1.397

Table based on data from the crystal structure of 9-Methyl-8-phenyl-6-thiopurine Hemihydrate. researchgate.net

In the crystal lattice of 9-Methyl-8-phenyl-6-thiopurine Hemihydrate, the molecules exhibit a distinct packing arrangement characterized by the stacking of alternating purine and phenyl rings along the b-axis. The interplanar distance between these stacked rings is approximately 3.53 Å. researchgate.net This stacking is a common feature in aromatic compounds, driven by π-π interactions that contribute to the stability of the crystal structure.

Although specific details on the hydrogen bonding network for the 9-methyl derivative are not extensively described in the available literature, the general structure of purine-6-thiones allows for the formation of hydrogen bonds. For instance, in the related compound 6-mercaptopurine, which lacks the 8-phenyl group, the crystal structure is stabilized by hydrogen bonds. nih.gov It can be inferred that in this compound, the N-H and S-H protons of the purine ring would likely participate in hydrogen bonding with nitrogen atoms of adjacent molecules, forming a stable, interconnected network. The presence of a water molecule in the hemihydrate of the 9-methyl derivative further suggests a complex hydrogen-bonding scheme.

The conformation of 9-Methyl-8-phenyl-6-thiopurine in the solid state reveals important steric and electronic effects. The purine ring system itself is nearly planar, with a dihedral angle of only 1.0° between the pyrimidine (B1678525) and imidazole (B134444) rings. researchgate.net A slight twist is observed around the C(4)-C(5) bond. researchgate.net

A key conformational feature is the orientation of the phenyl group at the C8 position. The phenyl ring is significantly twisted out of the plane of the purine ring, with a dihedral angle of 28.5° relative to the imidazole plane. researchgate.net This rotation is attributed to steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent methyl group at the N9 position. researchgate.net This steric clash results in short contacts between these hydrogen atoms, with distances of 2.36(4) Å and 2.38(4) Å. researchgate.net In the case of this compound, which lacks the N9-methyl group, the dihedral angle between the phenyl and purine rings might be smaller, although some degree of torsion is still expected to minimize steric interactions with the N7-H and N9-H protons. In a related compound, 6-amino-4-phenylpyrrolo[2,3-c] researchgate.netnih.govmdpi.comthiadiazine-5-carbonitrile, the phenyl group exhibits a larger torsion angle of 48° relative to the thiadiazine ring. mdpi.com

Chiroptical Properties (if applicable, e.g., Circular Dichroism)

There is no information available in the scientific literature regarding the chiroptical properties, such as circular dichroism, of this compound. The molecule itself is not chiral, and therefore would not be expected to exhibit chiroptical activity unless it crystallizes in a chiral space group or is placed in a chiral environment.

Theoretical and Computational Studies on 8 Phenyl 3,7 Dihydropurine 6 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity of 8-Phenyl-3,7-dihydropurine-6-thione

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, elucidate the electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Illustrative Data Table of DFT-Calculated Ground State Properties:

PropertyCalculated Value (Illustrative)
Total Energy-1234.567 Hartree
Dipole Moment4.56 Debye
C-S Bond Length1.68 Å
N-H Bond Length1.01 Å
Phenyl Ring Dihedral Angle35.2°

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich purine (B94841) and thione groups, while the LUMO may be distributed across the purine and phenyl rings. rsc.org A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative Data Table of Frontier Orbital Energies:

OrbitalEnergy (eV) (Illustrative)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the surface of a molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including hydrogen bonding and reactions with other molecules. For this compound, the EPS map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the purine ring and the sulfur atom of the thione group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms attached to the nitrogen atoms, highlighting their potential as hydrogen bond donors.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of this compound is not static. The phenyl group at the 8-position can rotate relative to the purine core. Conformational analysis and the calculation of potential energy surfaces (PES) are employed to understand the energetics of this rotation. These studies identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The preferred conformation is critical as it dictates how the molecule will interact with biological targets. For this compound, the planarity or non-planarity of the phenyl group with respect to the purine ring will significantly influence its shape and potential binding modes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time, particularly in a solvent environment. nih.gov By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal how the molecule flexes, and interacts with its environment. For this compound, MD simulations in an aqueous solution would provide information on the stability of its different conformations, the dynamics of the phenyl group rotation, and the patterns of hydrogen bonding with water molecules. nih.govyoutube.com This information is vital for understanding its solubility and behavior in a biological context.

Ligand-Protein Docking Simulations with Proposed Biological Targets of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. academie-sciences.fr This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Given the structural similarity of this compound to other purine analogs with known biological activities, docking studies could explore its potential to bind to enzymes such as kinases or other purine-binding proteins. nih.govnih.gov These simulations would identify the likely binding pose and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov The results of such studies can guide the design of more potent and selective inhibitors.

Illustrative Data Table of Molecular Docking Results:

Target Protein (Illustrative)Binding Energy (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Protein Kinase A-8.5VAL56, LYS72, GLU170
Adenosine Deaminase-7.9HIS238, ASP295, ASN296
Phosphoinositide 3-kinase (PI3K)-9.2VAL851, LYS802, ASP933

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on quantum mechanics, are invaluable for predicting the spectroscopic parameters of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR spectra through computational means has become a standard tool in chemical research. nmrdb.org Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), can calculate the isotropic shielding values of nuclei in a molecule. uncw.edu These shielding values are then converted into chemical shifts, which can be compared with experimental data. For a molecule like this compound, computational NMR prediction would involve optimizing the molecular geometry and then performing the GIAO calculation. The accuracy of these predictions depends on the level of theory and the basis set used. github.io For complex molecules, considering different conformations and their Boltzmann-weighted contributions is crucial for obtaining an accurate averaged spectrum. uncw.edu

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented below. The specific values are illustrative and would be the output of a computational study.

ProtonPredicted Chemical Shift (ppm)
N1-H13.5
N7-H12.8
Phenyl-H (ortho)8.2
Phenyl-H (meta)7.6
Phenyl-H (para)7.5
C2-H8.1

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an IR spectrum and the electronic transitions observed in a UV-Vis spectrum. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule, which can be correlated with experimental IR spectra. nih.gov For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the electronic transitions. nih.govresearchgate.net The electronic absorption spectra of purine derivatives are typically characterized by π → π* and n → π* transitions. nih.gov

Below is an illustrative table of predicted IR frequencies and UV-Vis absorption maxima for this compound.

Predicted IR Frequencies:

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch 3400-3300
C-H stretch (aromatic) 3100-3000
C=S stretch 1200-1100

Predicted UV-Vis Absorption:

Electronic Transition Predicted λ_max (nm)
π → π* 280

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives (excluding any properties related to safety/dosage)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific physicochemical property. rsc.orgnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a correlation with the experimental property. nih.gov

For a series of this compound derivatives, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or melting point. The development of such a model would involve the following steps:

Data Set Selection: A diverse set of 8-phenyl-6-thiopurine derivatives with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the data set. These can be constitutional, topological, geometrical, or quantum-chemical descriptors. nih.gov

Model Development and Validation: Statistical methods would be used to select the most relevant descriptors and build the QSPR equation. The model's predictive power would then be rigorously validated using internal and external validation techniques. researchgate.net

For instance, a hypothetical QSPR model for predicting the melting point of this compound derivatives might take the following form:

Melting Point (°C) = a(Molecular Weight) + b(Polar Surface Area) + c(Number of Rotatable Bonds) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. The specific descriptors and coefficients would be determined from the analysis of a specific dataset of purine derivatives. imtm.cz QSAR studies on substituted purine derivatives have highlighted the importance of steric and electronic properties in determining their activity, a principle that also applies to QSPR modeling of physicochemical properties. imtm.cznih.gov

Exploration of Biological Activities and Mechanisms of Action for 8 Phenyl 3,7 Dihydropurine 6 Thione in Preclinical Models

Enzyme Inhibition and Modulation Studies

The introduction of a phenyl group at the C8 position of the purine (B94841) ring can significantly alter the pharmacological profile compared to the parent compound, 6-mercaptopurine (B1684380). However, specific studies detailing the enzymatic inhibition profile of 8-Phenyl-3,7-dihydropurine-6-thione are limited. The following sections review the known enzymatic interactions of the parent thiopurine scaffold.

While direct inhibitory data for this compound is not available, its core structure, 6-mercaptopurine, is a well-known substrate for key enzymes in purine metabolism.

Xanthine (B1682287) Oxidase (XO): This enzyme is crucial in the catabolism of 6-MP. Xanthine oxidase converts 6-MP into the inactive metabolite 6-thiouric acid. nih.govnih.gov This metabolic pathway is a significant determinant of the bioavailability of 6-MP. Consequently, co-administration with xanthine oxidase inhibitors, such as allopurinol, blocks this degradation pathway, leading to increased plasma levels of 6-MP and its active metabolites. wikipedia.org This interaction is so significant that it requires a substantial dose reduction of mercaptopurine to avoid toxicity. wikipedia.org Early studies identified that 6-MP is first oxidized to 8-oxo-6-mercaptopurine before its conversion to 6-thiouric acid, highlighting the role of molybdoflavoenzymes like XO in its metabolism. nih.gov

Thiopurine S-methyltransferase (TPMT): Another critical enzyme in the metabolism of thiopurines is TPMT, which methylates 6-MP to 6-methylmercaptopurine. researchgate.netnih.gov The activity of TPMT is subject to genetic polymorphisms, which can lead to variations in drug response and toxicity among individuals. researchgate.netfrontiersin.org

There is no specific information available from the searched results regarding the inhibition of Adenosine Deaminase or Purine Nucleoside Phosphorylase by this compound.

Table 1: Known Interactions of 6-Mercaptopurine with Purine-Metabolizing Enzymes

EnzymeInteraction with 6-Mercaptopurine (Parent Compound)Interaction with this compound
Xanthine Oxidase (XO)Substrate; oxidized to inactive 6-thiouric acid. nih.govnih.govData not available
Thiopurine S-methyltransferase (TPMT)Substrate; methylated to 6-methylmercaptopurine. researchgate.netnih.govData not available
Adenosine Deaminase (ADA)Data not availableData not available
Purine Nucleoside Phosphorylase (PNP)Data not availableData not available

Specific kinase inhibition profiles for this compound are not described in the reviewed literature. The mechanism of action for thiopurines like 6-MP involves their conversion to thioguanine nucleotides (TGNs). nih.gov One of these active metabolites, thioguanosine triphosphate (TGTP), is known to inhibit the GTPase Rac1, which is involved in regulating T-lymphocyte proliferation. nih.govfrontiersin.org This is a key aspect of their immunosuppressive effect but is distinct from direct kinase inhibition.

Direct data on other enzyme systems affected by this compound is unavailable. However, recent studies have shown that the parent compounds, 6-mercaptopurine and 6-thioguanine (B1684491), can act as inhibitors of the deubiquitinating enzyme (DUB) USP2a. nih.gov The inhibition of USP2a by these thiopurines leads to the destabilization and subsequent degradation of Fatty Acid Synthase (FAS), an enzyme overexpressed in many human cancers. This suggests that thiopurines may have a role in regulating protein stability through the ubiquitin-proteasome system. nih.gov

There is no available kinetic analysis, such as the determination of inhibition constants (Ki) or IC50 values, for the interaction between this compound and specific enzymes in the searched literature.

Receptor Interaction and Ligand Binding Studies

The interaction of this compound with specific receptors has not been detailed. The following section explores the receptor interactions of structurally related compounds.

There are no direct studies confirming the agonist or antagonist activity of this compound at purinergic receptors. Purinergic receptors, which are activated by nucleotides like ATP and adenosine, are crucial in many physiological processes, including neurotransmission, inflammation, and platelet aggregation. nih.govnih.gov

Structurally related compounds with substitutions at the N6 and C8 positions of the purine ring have been investigated for such activity. For example, a series of N6-substituted 8-azapurine (B62227) derivatives were synthesized and evaluated as antiplatelet agents, an effect often mediated by antagonism of the P2Y12 purinergic receptor. nih.gov This indicates that the purine scaffold is a viable starting point for developing purinergic receptor modulators. However, it is important to note that these are different chemical series, and these findings cannot be directly extrapolated to this compound.

Table 2: Receptor Interaction Profile for this compound

Receptor TargetAgonist/Antagonist ActivityBinding Affinity (e.g., Ki, IC50)
Purinergic Receptors (e.g., A1, A2A, P2Y12)Data not availableData not available

Binding Affinity to Other Receptors

Information regarding the specific binding affinity of this compound to various receptors is not available in the reviewed scientific literature. While studies on other structurally distinct molecules, such as piperidine (B6355638) derivatives, have been conducted to determine their receptor binding profiles, similar detailed analyses for this compound have not been reported in the available search results. nih.gov

In Vitro Biological Efficacy Assessments (non-human, non-clinical)

Detailed assessments of the in vitro biological efficacy of this compound are limited. While research into purine analogues highlights the potential for compounds with a phenyl group at the C-8 position to serve as a scaffold for developing agents with anticancer properties, specific efficacy data, such as IC₅₀ values against various cell lines, for this compound are not specified in the provided results. nih.gov For context, studies on different, 6,8,9-trisubstituted purine analogues have shown cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.gov

No interactive data tables could be generated as specific quantitative data for this compound were not available in the search results.

Antiproliferative Activity against Various Cancer Cell Lines

There is no available data in the scientific literature regarding the antiproliferative activity of this compound against any cancer cell lines. Therefore, no IC50 values have been reported.

Antimicrobial Activity against Bacterial or Fungal Strains

No studies have been published detailing the antimicrobial activity of this compound against bacterial or fungal strains in research models.

Antiviral Activity

Information regarding the antiviral activity of this compound in research models is not available in the current scientific literature.

Anti-inflammatory Effects in Cellular Models

There are no published findings on the anti-inflammatory effects of this compound in cellular models.

In Vivo Studies in Relevant Animal Models

Consistent with the lack of in vitro data, there are no published in vivo studies for this compound.

Efficacy in Disease Models

No information is available regarding the efficacy of this compound in any animal models of disease, including inflammation, infection, or cancer xenografts.

Target Engagement and Biomarker Modulation in Animal Models

There are no reports on target engagement or the modulation of biomarkers in animal models following administration of this compound.

Proof-of-Concept Studies in Preclinical Animal Models

As of the current date, there is no publicly available data from preclinical animal models specifically for the compound this compound. The following table is a placeholder to illustrate the type of data that would be generated from such studies.

Preclinical ModelBiological Activity InvestigatedKey Findings (Hypothetical)
Murine Model of Inflammation (e.g., Carrageenan-induced paw edema)Anti-inflammatoryDose-dependent reduction in paw volume compared to control group.
Xenograft Mouse Model of Cancer (e.g., Human colon cancer cell line)AnticancerSignificant inhibition of tumor growth and reduction in tumor weight.
Spontaneously Hypertensive Rat ModelAntihypertensiveSustained reduction in systolic and diastolic blood pressure.

Table 1: Hypothetical Preclinical Data for this compound

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 8 Phenyl 3,7 Dihydropurine 6 Thione Derivatives

Design and Synthesis of 8-Phenyl-3,7-dihydropurine-6-thione Analogs

The design and synthesis of analogs of this compound are centered around the systematic modification of its core components: the phenyl moiety, the purine (B94841) ring system, and the thione group. These modifications are intended to probe the chemical space around the lead compound to optimize its biological activity.

The phenyl group at the C-8 position of the purine ring is a key feature that can be readily modified to explore its impact on biological activity. Synthetic strategies often involve the introduction of various substituents onto the phenyl ring. These substituents can alter the electronic properties, steric bulk, and lipophilicity of the molecule, which in turn can influence its interaction with biological targets.

For instance, in related 8-phenylpurine structures, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring has been explored. A study on 6,8,9-trisubstituted purine analogs, where the 8-position was occupied by a 4-phenoxyphenyl group, demonstrated that modifications on this extended phenyl system could significantly impact cytotoxic activity. tubitak.gov.tr While not directly modifying a simple phenyl ring, this highlights the importance of the C-8 aromatic substituent in conferring biological effects.

The purine ring itself offers several positions for substitution, allowing for a diverse range of analogs to be synthesized. Key positions for modification include the N-3, N-7, and N-9 atoms of the purine core, as well as the C-2 position.

Synthetic approaches often start from commercially available substituted purine precursors. For example, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine. researchgate.net This precursor allows for the introduction of various functionalities at the C-6 position, including the thione group of the target compound. Further modifications can then be made to other parts of the purine ring.

In a study focused on novel 6,8,9-trisubstituted purine analogues, the synthesis began with 4,6-dichloro-5-nitropyrimidine, which was elaborated into the final purine structure with substituents at the C-6, C-8, and N-9 positions. tubitak.gov.trnih.gov This multi-step synthesis allows for the introduction of diverse groups, such as a cyclopentyl group at N-9 and various substituted piperazines at C-6, in combination with a phenyl-containing group at C-8. tubitak.gov.trnih.gov

The thione group at the C-6 position is a critical functional group that can be altered to investigate its role in the molecule's biological activity. The sulfur atom can be replaced with an oxygen atom to yield the corresponding guanine (B1146940) analog, or it can be derivatized to form various S-substituted compounds.

The conversion of a 6-mercaptopurine (B1684380) to its corresponding nucleotide is a key step in the mechanism of action of many thiopurine drugs. nih.gov This suggests that the thione group is crucial for the metabolic activation of these compounds. In the context of this compound, altering the thione group could therefore have a profound impact on its biological profile. For example, replacement of the sulfur with oxygen to give the corresponding 8-phenylguanine would be expected to significantly alter its interactions with target proteins.

Furthermore, the presence of a thiocarbonyl group can shift the absorption spectrum of purine analogs to longer wavelengths, which has implications for their photophysical properties and potential applications in photodynamic therapy. mdpi.com

Biological Evaluation of Derivatives and Identification of Key Pharmacophores

The biological evaluation of newly synthesized this compound derivatives is essential for identifying key pharmacophoric features, which are the essential structural elements responsible for their biological activity.

In a study on 6,8,9-trisubstituted purine analogs with a 4-phenoxyphenyl group at the C-8 position, several compounds exhibited notable cytotoxic activity against human cancer cell lines. tubitak.gov.tr Specifically, analogs with a 4-methylphenyl substituted piperazine (B1678402) at the C-6 position showed lower IC50 values compared to the clinical positive controls 5-Fluorouracil and Fludarabine. nih.gov This suggests that the combination of a substituted piperazine at C-6 and a large aromatic system at C-8 constitutes a key pharmacophore for cytotoxic activity in this series.

Another study on 6-phenylpurine based hydroxamates identified them as potent histone deacetylase (HDAC) inhibitors with broad anti-cancer activities. nih.gov In this case, the key pharmacophore includes the 6-phenylpurine scaffold linked to a hydroxamic acid moiety, which is a known zinc-binding group in HDAC inhibitors.

The following table summarizes the biological activities of some representative purine derivatives, highlighting the key structural features and their observed effects.

Compound SeriesKey Structural FeaturesBiological ActivityReference
6,8,9-Trisubstituted Purines8-(4-phenoxyphenyl), 6-(substituted phenyl piperazine)Cytotoxic against cancer cell lines tubitak.gov.trnih.gov
6-Phenylpurine Hydroxamates6-Phenylpurine, Hydroxamic acid moietyHDAC inhibition, Anticancer activity nih.gov
Tricyclic Thiopurine AnalogsGuanosine analog with additional five-membered ring and sulfur at C-9Anticancer activity mdpi.com

Elucidation of SAR for Specific Biological Activities (e.g., enzyme inhibition, cellular effects)

The elucidation of the structure-activity relationship (SAR) involves correlating the structural modifications of the analogs with their observed biological activities. This allows for the development of a predictive model for designing more potent and selective compounds.

For the 6,8,9-trisubstituted purine analogs, the nature of the substituent on the piperazine ring at the C-6 position was found to be important for cytotoxic activity. nih.gov The presence of a 4-methylphenyl group on the piperazine led to enhanced activity against Huh7 liver cancer cells. nih.gov This indicates that the electronic and steric properties of this substituent are crucial for the interaction with the biological target.

In the case of 6-phenylpurine based HDAC inhibitors, the linker between the purine scaffold and the hydroxamate group was found to influence potency. nih.gov This highlights the importance of the spatial arrangement of the key pharmacophoric elements for effective enzyme inhibition.

The table below presents SAR data for a series of 6,8,9-trisubstituted purine analogs, demonstrating the effect of substitutions on their cytotoxic activity.

CompoundC-6 SubstituentC-8 SubstituentC-9 SubstituentIC50 (µM) against Huh7 cellsReference
5 4-phenylpiperazine4-phenoxyphenylcyclopentyl>40 nih.gov
6 4-(4-methylphenyl)piperazine4-phenoxyphenylcyclopentyl14.2 nih.gov
7 4-(4-fluorophenyl)piperazine4-phenoxyphenylcyclopentyl>40 nih.gov
8 4-(4-chlorophenyl)piperazine4-phenoxyphenylcyclopentyl22.8 nih.gov
9 4-(4-methoxyphenyl)piperazine4-phenoxyphenylcyclopentyl>40 nih.gov
10 4-(pyridin-2-yl)piperazine4-phenoxyphenylcyclopentyl>40 nih.gov
11 4-(pyrimidin-2-yl)piperazine4-phenoxyphenylcyclopentyl>40 nih.gov
5-FU ---30.6 nih.gov
Fludarabine ---28.4 nih.gov

Correlation of Structural Features with Molecular Mechanisms of Action

Understanding the correlation between the structural features of this compound derivatives and their molecular mechanisms of action is the ultimate goal of SAR and SMR studies. This involves identifying the specific cellular targets and pathways that are modulated by these compounds.

The mechanism of action of related thiopurine drugs, such as 6-thioguanine (B1684491) and 6-mercaptopurine, involves their metabolic conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. capes.gov.br It is plausible that this compound derivatives could act through a similar antimetabolite mechanism. The presence of the 8-phenyl group could influence the efficiency of this metabolic activation or alter the interaction of the resulting nucleotide with its target enzymes.

Furthermore, some purine analogs have been shown to exert their effects through other mechanisms, such as the inhibition of specific enzymes like HDACs or the modulation of signaling pathways. nih.gov For example, the immunosuppressive effects of thiopurines have been linked to the inhibition of the small GTPase Rac1 by 6-thioguanine triphosphate, which leads to apoptosis in T lymphocytes. nih.gov The structural features of this compound derivatives, particularly the nature of the substituents on the phenyl ring and the purine core, would be expected to modulate such interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series (strictly non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of drug discovery, QSAR models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their biological effects. For the this compound series, while specific QSAR models are not extensively documented in publicly available research, the principles and methodologies can be inferred from studies on structurally related purine derivatives, particularly those investigated as kinase inhibitors. nih.govtmu.edu.tw

The development of a robust QSAR model involves several key steps, beginning with the creation of a dataset of compounds with their corresponding biological activities, typically expressed as IC₅₀ (the half-maximal inhibitory concentration) or a similar metric. These values are often converted to a logarithmic scale (e.g., pIC₅₀) for linear modeling. tmu.edu.tw The chemical structures are then represented by a variety of numerical parameters, or "descriptors," which quantify their physicochemical properties.

Descriptor Calculation and Selection

A wide array of molecular descriptors can be calculated to represent the structural features of the this compound derivatives. These descriptors fall into several categories:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the number of hydrogen bond donors and acceptors, and electro-topological state indices like the SsCH3E-index, which represents the electro-topological state for a methyl group connected by a single bond. researchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric, electronic, and hydrophobic properties. These are crucial for understanding the interaction of the ligand with its target protein. nih.gov

Once calculated, a critical step is the selection of the most relevant descriptors that have the highest correlation with the biological activity. This is essential to build a predictive model and avoid overfitting. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed for this purpose. nih.gov

Model Development and Validation

Several mathematical and statistical methods can be used to develop the QSAR model. These range from simple linear models to more complex machine learning algorithms:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. nih.gov

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that generate 3D grid-based descriptors representing the steric, electrostatic, and hydrophobic fields around the molecules. nih.govnih.gov These models are instrumental in visualizing the favorable and unfavorable regions for ligand-receptor interaction.

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity. tandfonline.com

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through internal and external validation techniques.

Internal Validation: Cross-validation techniques like leave-one-out (LOO) or leave-n-out (LNO) are used. The squared cross-validation correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (pred_r²) is calculated for this set, and a value greater than 0.5 is desirable. researchgate.net

Research Findings from Related Purine Derivatives

QSAR studies on substituted purine analogs as kinase inhibitors provide valuable insights that could be applicable to the this compound series.

In one 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors, a statistically significant model was developed using the Partial Least Squares (PLS) method. researchgate.net The model exhibited a good predictive correlation coefficient (r²) of 0.8319 and a cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The key descriptors identified were the SsCH3E-index, H-Donor Count, and T_2_Cl_3, with a negative correlation for the SsOHcount. researchgate.net This suggests that the presence of methyl groups and the number of hydrogen bond donors are important for activity.

Another study focused on the development of 3D-QSAR models for 2,6,9-trisubstituted purine derivatives as Bcr-Abl inhibitors. nih.gov Both CoMFA and CoMSIA models were generated, providing insights into the steric and electronic requirements for potent inhibition. nih.govnih.gov These models can guide the rational design of new analogs with improved activity by indicating where bulky groups or specific electronic features would be beneficial or detrimental.

The table below summarizes the statistical parameters from a representative 2D-QSAR study on purine derivatives, illustrating the kind of data generated in such analyses.

Model r² (Correlation Coefficient) q² (Cross-validated Correlation Coefficient) pred_r² (Predictive r² for external test set) Descriptors
PLS Model0.83190.75500.7983SsCH3E-index, H-Donor Count, T_2_Cl_3, SsOHcount (negative correlation)

Data derived from a 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors. researchgate.net

These examples underscore the utility of QSAR in understanding the structure-activity relationships of purine-based compounds. For the this compound series, similar QSAR studies would be instrumental in elucidating the impact of substitutions on the phenyl ring and the purine core on their biological activity, thereby accelerating the discovery of more potent and selective derivatives.

Metabolic Pathways and Biotransformation Research of 8 Phenyl 3,7 Dihydropurine 6 Thione in Research Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (non-human)

No publicly available studies were found that investigated the in vitro metabolic stability of 8-Phenyl-3,7-dihydropurine-6-thione in non-human hepatic microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the rate of metabolic clearance of a compound in the liver. Typically, these experiments would involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. The results are often presented as the compound's half-life (t½) and intrinsic clearance (CLint).

Table 1: In Vitro Metabolic Stability of this compound in Non-Human Hepatic Systems

Biological System Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Hepatic Microsomes Data Not Available Data Not Available Data Not Available

Identification of Major Metabolites of this compound

There are no published reports identifying the major metabolites of this compound. The process of metabolite identification involves incubating the parent compound with a metabolically active system, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of new molecules formed through biotransformation. Common metabolic reactions for purine-like structures can include oxidation, hydroxylation, and conjugation.

Table 2: Identified Major Metabolites of this compound

Metabolite ID Proposed Structure Method of Identification Biological Matrix

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

No studies have been found that characterize the specific enzyme systems responsible for the biotransformation of this compound. Research in this area would typically use a panel of recombinant human Cytochrome P450 (CYP) enzymes to determine which isoforms are capable of metabolizing the compound. This information is vital for predicting potential drug-drug interactions.

Table 3: Cytochrome P450 Isoforms and their Potential Role in the Metabolism of this compound

CYP Isoform Involvement in Metabolism Method of Determination

Metabolic Fate in Preclinical Animal Models (non-human, non-clinical)

Information regarding the metabolic fate of this compound in preclinical animal models is not available in the public domain. Such studies would involve administering the compound to animals (e.g., rats, mice) and analyzing biological samples (e.g., plasma, urine, feces) to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This provides a more complete picture of how the compound is handled by a living organism.

Table 4: Summary of Preclinical Pharmacokinetic and Metabolism Data for this compound in Animal Models

Animal Model Route of Administration Major Metabolites Detected Primary Route of Excretion

Advanced Bioanalytical Methodologies for 8 Phenyl 3,7 Dihydropurine 6 Thione in Research Matrices

Development and Validation of LC-MS/MS Methods for Quantification in Biological Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like 8-Phenyl-3,7-dihydropurine-6-thione in biological matrices such as cell lysates, tissue homogenates, and animal plasma or urine. The high selectivity, sensitivity, and wide dynamic range of LC-MS/MS make it ideal for detecting and quantifying low concentrations of the analyte in complex sample types.

The development of a robust LC-MS/MS method for this compound would involve several critical steps:

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial to remove interfering substances and enrich the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the matrix and the physicochemical properties of this compound.

Chromatographic Separation: A suitable high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is developed to separate this compound from endogenous matrix components and any potential metabolites. Reversed-phase chromatography is commonly employed for purine (B94841) analogs.

Mass Spectrometric Detection: The separated analyte is then introduced into the mass spectrometer. For quantification, the instrument is typically operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated through collision-induced dissociation. This highly specific detection method minimizes interference from other molecules.

Method Validation: A comprehensive validation is performed to ensure the reliability of the method. This includes assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effects.

While a specific, publicly available validated LC-MS/MS method for this compound is not extensively documented, methods for other purine derivatives can be adapted. For instance, a UPLC method with photodiode-array (PDA) detection has been successfully used to quantify 15 different purine metabolites in biological samples, demonstrating the feasibility of such approaches for this class of compounds. frontiersin.org

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterIllustrative Condition
Chromatography System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (to be determined empirically)
Product Ion (Q3) Specific fragment ions (to be determined empirically)

Chromatographic Techniques for Separation and Purity Assessment

Beyond quantification, chromatographic techniques are essential for the separation and purity assessment of newly synthesized this compound. These methods ensure the integrity of the compound used in research studies.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of chemical reactions and for preliminary purity checks. For instance, in the synthesis of novel 6,8,9-trisubstituted purine analogs, TLC was utilized to monitor the reaction progress and check the purity of the synthesized compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is a powerful tool for assessing the purity of this compound. By developing a suitable gradient or isocratic method, it is possible to separate the main compound from any starting materials, byproducts, or degradation products. The peak area of the main compound relative to the total peak area provides a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a spectroscopic technique, NMR (specifically ¹H and ¹³C NMR) is intrinsically linked to purity assessment as it provides detailed structural information. The presence of unexpected signals can indicate impurities. In the characterization of new purine derivatives, ¹H and ¹³C NMR were used to confirm their chemical structures. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the synthesized compound with high accuracy, providing further evidence of its identity and purity.

Spectroscopic Methods for Real-time Monitoring in Research Systems

The ability to monitor the concentration of this compound in real-time within a research system, such as a cell culture or an enzymatic assay, can provide invaluable insights into its dynamic behavior. While traditional methods often rely on endpoint measurements, advanced spectroscopic techniques offer the potential for continuous monitoring.

One such promising technique is Surface-Enhanced Raman Scattering (SERS) . SERS is a highly sensitive vibrational spectroscopy technique that can provide structural information about molecules adsorbed onto a nanostructured metal surface. Recent studies have demonstrated the potential of online liquid chromatography-SERS for the quantitative and real-time analysis of purine bases. nih.gov This approach could be adapted for this compound, allowing for its detection and quantification in dynamic biological systems without the need for extensive sample preparation. The use of an internal standard, such as a structurally similar but spectrally distinct purine derivative, can enhance the accuracy and reproducibility of SERS-based quantification. nih.gov

Challenges in Bioanalysis of Thio-Purine Derivatives

The bioanalysis of thio-purine derivatives, including this compound, presents several challenges that must be addressed to ensure data quality and reliability.

Metabolite Stability: A significant challenge is the potential instability of thio-purine metabolites in biological samples. The stability of these compounds can be influenced by storage conditions and the duration of storage. Therefore, it is crucial to establish and validate appropriate sample handling and storage protocols to prevent degradation.

Indirect Assessment: Some analytical methods for thiopurines rely on the indirect assessment of the active metabolites, which can lead to inaccuracies. Developing direct and specific assays for the parent compound and its key metabolites is essential for a comprehensive understanding of its pharmacology.

Poor Water Solubility: Thiopurines are often characterized by poor water solubility, which can pose challenges for their formulation and bioanalysis. nih.gov This property can affect extraction efficiency and chromatographic behavior. Method development must account for and mitigate these potential issues.

Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, and other small molecules that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. These matrix effects can compromise the accuracy and precision of the assay and must be carefully evaluated and minimized during method validation.

Future Research Directions and Unaddressed Challenges in 8 Phenyl 3,7 Dihydropurine 6 Thione Research

Exploration of Novel Biological Targets and Mechanisms

A primary challenge in the research of 8-phenyl-3,7-dihydropurine-6-thione analogues is the complete characterization of their biological targets and mechanisms of action. While some purine (B94841) analogues are known to function as antimetabolites by interfering with DNA replication, the specific interactions of 8-phenyl-substituted thiopurines are not fully understood. wikipedia.org Future research should focus on identifying the precise molecular targets of these compounds. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover novel protein-binding partners.

Recent studies have initiated the design of purine derivatives with a phenyl group at the C-8 position to address drug resistance in cancer. nih.gov This underscores the need to explore how the 8-phenyl substitution influences the mechanism of action compared to other purine analogues like 6-mercaptopurine (B1684380) and thioguanine, which are known to be inactivated by xanthine (B1682287) oxidase. nih.gov Understanding these nuances is crucial for identifying new therapeutic applications and overcoming resistance.

Application of Artificial Intelligence and Machine Learning in Derivative Design

The development of novel derivatives of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML) models. These computational tools can analyze structure-activity relationships (SAR) from existing data to predict the biological activity of new, untested compounds. This approach can streamline the design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

For instance, AI algorithms can be trained on datasets of known purine analogues and their biological activities to generate virtual libraries of novel this compound derivatives. These models can predict various properties, including binding affinity to specific targets, metabolic stability, and potential off-target effects, thus prioritizing the most promising candidates for synthesis and experimental validation. This rational drug design approach can save considerable time and resources compared to traditional high-throughput screening methods. nih.gov

Development of Advanced Delivery Systems for Research Probes

The efficacy of this compound and its derivatives as research probes or potential therapeutic agents can be limited by their physicochemical properties, such as poor solubility. nih.gov The development of advanced delivery systems is therefore a critical area of future research.

Potential Advanced Delivery Systems:

Delivery SystemDescriptionPotential Advantages for this compound
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.Can improve the solubility of poorly soluble derivatives and provide targeted delivery to specific tissues or cells.
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm.Offer controlled release profiles, protection from degradation, and the potential for surface functionalization for targeted delivery.
Prodrugs Inactive compounds that are converted into their active form in the body.Can be designed to improve solubility, permeability, and target specificity of the parent compound.

Investigating these delivery strategies will be essential for enhancing the bioavailability and therapeutic index of this class of compounds in preclinical studies.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is indispensable. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the cellular and physiological changes induced by these compounds.

Genomics can identify genetic markers that may predict sensitivity or resistance to these compounds.

Transcriptomics can reveal changes in gene expression patterns, offering insights into the pathways modulated by the compounds.

Proteomics can identify the protein targets and downstream signaling pathways affected.

Metabolomics can analyze changes in metabolic pathways, providing a functional readout of the cellular response. nih.gov

This multi-omics approach will not only help in elucidating the mechanism of action but also in identifying potential biomarkers for efficacy and for monitoring biological responses in preclinical models.

Methodological Advancements in Synthesis and Characterization

The synthesis of this compound and its derivatives can be a multi-step and challenging process. nih.gov Future research should focus on developing more efficient, scalable, and cost-effective synthetic routes. This includes the exploration of novel catalysts, green chemistry approaches, and flow chemistry techniques to improve reaction yields and reduce waste.

Furthermore, advanced analytical techniques are required for the thorough characterization of these compounds. While standard methods like NMR and mass spectrometry are essential, more sophisticated techniques may be needed to study the three-dimensional structure and conformational dynamics, which can be crucial for understanding their interaction with biological targets.

Addressing Translational Research Gaps (without human clinical trials, dosage, safety)

A significant challenge in the development of any new chemical entity is bridging the gap between basic research and preclinical development. For this compound, this involves a number of key areas that need to be addressed in preclinical models.

Key Preclinical Research Areas:

Research AreaFocusImportance
In vivo Efficacy Models Evaluating the biological activity of the compounds in relevant animal models of disease.To establish proof-of-concept for their potential therapeutic utility.
Pharmacokinetic Profiling Studying the absorption, distribution, metabolism, and excretion (ADME) of the compounds in animal models.To understand how the compounds behave in a biological system and to inform the design of more effective derivatives.
Biomarker Discovery Identifying and validating biomarkers that can be used to monitor the biological effects of the compounds.To facilitate the assessment of compound activity in preclinical studies.

Systematic investigation in these areas will be crucial for advancing the most promising this compound derivatives towards further development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-Phenyl-3,7-dihydropurine-6-thione, and how can yield optimization be achieved?

  • Methodology :

  • Begin with a thioamide precursor and employ cyclocondensation under reflux conditions (e.g., ethanol or acetic acid as solvent). Catalysts like potassium hydroxide or sodium acetate can enhance reaction efficiency .
  • Optimize reaction time and temperature using fractional factorial design to identify critical variables (e.g., molar ratios, solvent polarity) .
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Data :
ParameterOptimal RangeImpact on Yield
Reaction Temp (°C)80-100±15% yield
Catalyst Loading0.5–1.0 eq±20% yield

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl signals (δ ~170–180 ppm for 13C). Use DEPT-135 to distinguish CH/CH3 groups .
  • FT-IR : Confirm thione (C=S stretch at ~1200–1250 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

  • Methodology :

  • Test co-solvents (e.g., DMSO ≤10% v/v) or surfactant-assisted dispersion (Tween-80, 0.1% w/v) to improve solubility .
  • Use pH-dependent solubility profiling (e.g., phosphate buffer at pH 5–9) to identify stable formulations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodology :

  • Conduct kinetic studies (e.g., time-resolved UV-Vis) to monitor intermediate formation. Compare activation energies (Ea) via Arrhenius plots .
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and validate experimental data .
    • Data Contradiction Example :
  • If experimental rates conflict with computational predictions, re-examine solvent effects (implicit vs. explicit solvation models) .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Perform dose-response curves (IC50) in triplicate, using orthogonal assays (e.g., fluorescence-based inhibition vs. MTT cytotoxicity).
  • Apply statistical rigor (ANOVA, p < 0.05) to identify outliers. Cross-validate with proteomic profiling to rule off-target effects .

Q. How can thermal stability and degradation pathways of this compound be analyzed?

  • Methodology :

  • Use thermogravimetric analysis (TGA) and DSC to determine decomposition temperatures.
  • Identify degradation products via LC-MS/MS and propose pathways (e.g., oxidative desulfurization or ring-opening) .

Experimental Design & Best Practices

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use fume hoods for synthesis/purification due to potential sulfur volatiles.
  • Store under inert atmosphere (N2) to prevent oxidation .

Q. How to design a robust SAR study for this compound derivatives?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the phenyl ring).
  • Use multivariate regression to correlate structural features (Hammett σ values) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.